N-Ethyl-2-piperidin-4-yl-acetamide
Description
N-Ethyl-2-piperidin-4-yl-acetamide is a piperidine-derived acetamide characterized by an ethyl group attached to the nitrogen of the acetamide moiety and a piperidin-4-yl group at the second carbon of the acetamide backbone. Piperidine-based acetamides are frequently explored as soluble epoxide hydrolase (sEH) inhibitors, suggesting a possible pharmacological role for this compound .
Properties
Molecular Formula |
C9H18N2O |
|---|---|
Molecular Weight |
170.25 g/mol |
IUPAC Name |
N-ethyl-2-piperidin-4-ylacetamide |
InChI |
InChI=1S/C9H18N2O/c1-2-11-9(12)7-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3,(H,11,12) |
InChI Key |
JIDSUIYVFXYIQW-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CC1CCNCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-2-piperidin-4-yl-acetamide typically involves the reaction of piperidine with ethyl acetate under controlled conditions. The process may include steps such as hydrogenation, cyclization, and amination . Specific catalysts and solvents are used to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of N-Ethyl-2-piperidin-4-yl-acetamide may involve large-scale reactors and continuous flow systems to ensure consistent quality and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, is essential to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-2-piperidin-4-yl-acetamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-ethyl-2-piperidin-4-yl-acetamide oxide, while reduction may produce N-ethyl-2-piperidin-4-yl-ethanol .
Scientific Research Applications
N-Ethyl-2-piperidin-4-yl-acetamide has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-Ethyl-2-piperidin-4-yl-acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The key structural variations among N-Ethyl-2-piperidin-4-yl-acetamide and its analogs lie in the substituents on the piperidine nitrogen and the acetamide group:
- The tetramethyl groups in ’s derivatives introduce rigidity, which may enhance metabolic stability but reduce conformational flexibility .
- Acetamide Modifications : The annulenyl groups in 6b–6d are bulkier and aromatic compared to the simpler piperidin-4-yl group in the target compound. Halogen substitutions (F, Cl) in 6c and 6d may improve lipophilicity and membrane permeability .
Physical and Spectroscopic Properties
- Melting Points : 6b exhibits a melting point of 172–173°C, indicative of high crystallinity due to sulfonyl and annulenyl groups. The target compound’s melting point is unreported but may be lower due to reduced polarity .
- Spectroscopy : Analogs like 6b–6d are characterized by IR (C=O stretch ~1650 cm⁻¹) and NMR (piperidine protons at δ 1.5–3.0 ppm). The ethyl group in the target compound would show distinct 1H-NMR signals (δ ~1.2 ppm for CH3, δ ~3.3 ppm for N-CH2) .
Biological Activity
N-Ethyl-2-piperidin-4-yl-acetamide is a compound of significant interest in pharmacological and biochemical research due to its structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, focusing on its mechanisms, applications, and relevant research findings.
Chemical Structure and Properties
N-Ethyl-2-piperidin-4-yl-acetamide is characterized by the presence of an ethyl group attached to a piperidine ring, which contributes to its unique chemical reactivity. The structural formula can be represented as follows:
This compound's structure allows it to interact with various biological targets, making it a candidate for further pharmacological exploration.
The biological activity of N-Ethyl-2-piperidin-4-yl-acetamide primarily involves its interaction with specific enzymes and receptors. It has been observed to act as an enzyme inhibitor , potentially blocking the active sites of certain enzymes and thereby modulating metabolic pathways. This mechanism is crucial in understanding its therapeutic applications, particularly in conditions where enzyme dysregulation occurs.
1. Anticonvulsant Activity
Research indicates that derivatives of N-Ethyl-2-piperidin-4-yl-acetamide exhibit anticonvulsant properties. In studies involving animal models, compounds similar to N-Ethyl-2-piperidin-4-yl-acetamide were evaluated for their efficacy against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ). Results demonstrated that certain derivatives were effective in reducing seizure frequency, suggesting potential use as antiepileptic drugs (AEDs) .
Table 1: Anticonvulsant Activity of Derivatives
| Compound | Dose (mg/kg) | MES Test Result | PTZ Test Result |
|---|---|---|---|
| Compound A | 100 | Effective | Not Effective |
| Compound B | 300 | Effective | Effective |
| Compound C | 100 | Not Effective | Effective |
2. Antimicrobial Properties
N-Ethyl-2-piperidin-4-yl-acetamide has also been investigated for its antimicrobial activity . Studies have shown that it can inhibit the growth of various bacterial strains, indicating its potential as an antimicrobial agent. The compound's ability to disrupt bacterial cell membranes has been hypothesized as a mechanism underlying this activity .
Table 2: Antimicrobial Activity Against Various Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Studies
Recent studies have highlighted the potential applications of N-Ethyl-2-piperidin-4-yl-acetamide in pharmacology:
- Anticonvulsant Screening : A study conducted by Obniska et al. evaluated several derivatives for anticonvulsant activity using MES and PTZ models. The findings indicated that modifications in the piperidine structure significantly affected anticonvulsant efficacy, with some compounds showing promising results at lower doses .
- Antimicrobial Efficacy : Another study focused on synthesizing acetamide derivatives bearing piperidine rings and assessing their antibacterial properties. The results demonstrated that specific substitutions on the piperidine ring enhanced antimicrobial potency against resistant strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
